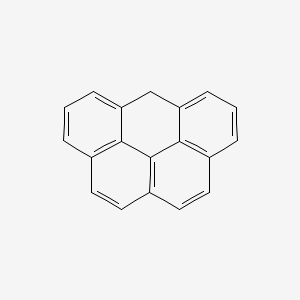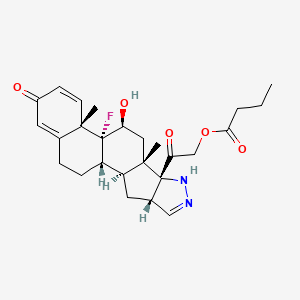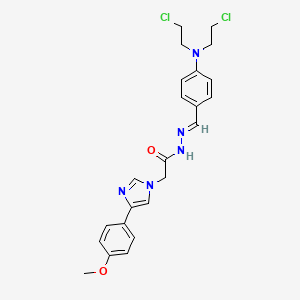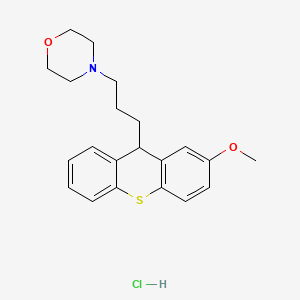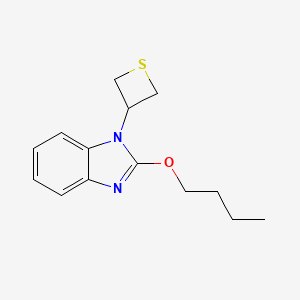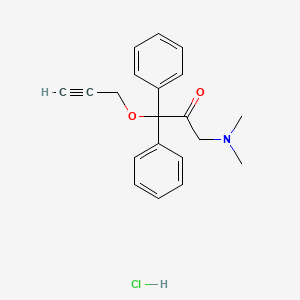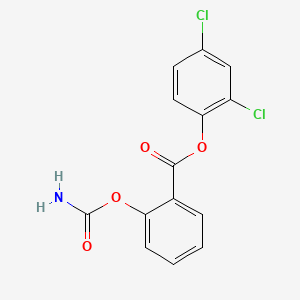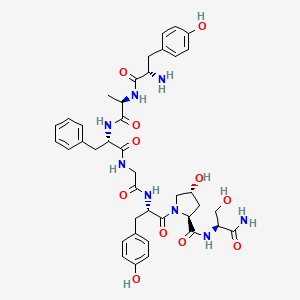
Dermorphin, 4-hyp(6)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dermorphin, 4-hydroxyproline (6)-, is a heptapeptide first isolated from the skin of South American frogs belonging to the genus Phyllomedusa . This peptide is a natural opioid that binds as an agonist with high potency and selectivity to mu-opioid receptors . Dermorphin is about 30–40 times more potent than morphine, but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .
Preparation Methods
Dermorphin, 4-hydroxyproline (6)-, can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis of dermorphin analogs, including 4-hydroxyproline (6)-, involves the incorporation of D-amino acids, which are rare in nature and require specific posttranslational modifications
Chemical Reactions Analysis
Dermorphin, 4-hydroxyproline (6)-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the hydroxyproline residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the hydroxyproline residue.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dermorphin, 4-hydroxyproline (6)-, has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and posttranslational modifications.
Biology: Investigated for its role in amphibian physiology and its interaction with mu-opioid receptors.
Mechanism of Action
Dermorphin, 4-hydroxyproline (6)-, exerts its effects by binding to mu-opioid receptors with high affinity and selectivity . This binding activates the receptors, leading to the inhibition of pain signals and the release of endogenous opioids . The molecular targets and pathways involved include the modulation of G-protein coupled receptor signaling and the inhibition of neurotransmitter release .
Comparison with Similar Compounds
Dermorphin, 4-hydroxyproline (6)-, is unique due to its high potency and selectivity for mu-opioid receptors. Similar compounds include:
Deltorphin: Another potent opioid peptide from amphibian skin with high affinity for delta-opioid receptors.
Endomorphins: Endogenous opioid peptides with high affinity for mu-opioid receptors but lower potency compared to dermorphin.
Enkephalins: Endogenous peptides with moderate affinity for both mu- and delta-opioid receptors.
Dermorphin’s uniqueness lies in its incorporation of D-amino acids and its exceptional potency as an analgesic .
Properties
CAS No. |
77614-17-6 |
|---|---|
Molecular Formula |
C40H50N8O11 |
Molecular Weight |
818.9 g/mol |
IUPAC Name |
(2S,4R)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H50N8O11/c1-22(44-37(56)29(41)15-24-7-11-26(50)12-8-24)36(55)46-30(16-23-5-3-2-4-6-23)38(57)43-19-34(53)45-31(17-25-9-13-27(51)14-10-25)40(59)48-20-28(52)18-33(48)39(58)47-32(21-49)35(42)54/h2-14,22,28-33,49-52H,15-21,41H2,1H3,(H2,42,54)(H,43,57)(H,44,56)(H,45,53)(H,46,55)(H,47,58)/t22-,28-,29+,30+,31+,32+,33+/m1/s1 |
InChI Key |
OBMDBUWMBOPDST-JJDRJQAMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](CO)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CC(CC3C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



